N~2~-[(4-bromophenyl)sulfonyl]-N-tert-butyl-N~2~-methylglycinamide
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Overview
Description
N~2~-[(4-bromophenyl)sulfonyl]-N-tert-butyl-N~2~-methylglycinamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a sulfonyl group, and a glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-bromophenyl)sulfonyl]-N-tert-butyl-N~2~-methylglycinamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromophenyl Sulfonyl Intermediate: The initial step involves the sulfonylation of 4-bromophenyl with a suitable sulfonyl chloride in the presence of a base such as pyridine.
Coupling with Glycinamide: The bromophenyl sulfonyl intermediate is then coupled with glycinamide under basic conditions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the amide bond formation.
Introduction of the tert-Butyl Group:
Industrial Production Methods
Industrial production of N2-[(4-bromophenyl)sulfonyl]-N-tert-butyl-N~2~-methylglycinamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-bromophenyl)sulfonyl]-N-tert-butyl-N~2~-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the bromophenyl ring, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N~2~-[(4-bromophenyl)sulfonyl]-N-tert-butyl-N~2~-methylglycinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N2-[(4-bromophenyl)sulfonyl]-N-tert-butyl-N~2~-methylglycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The bromophenyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-propylglycinamide
- N~2~-[(4-bromophenyl)sulfonyl]-N~1~-phenylalaninamide
Uniqueness
N~2~-[(4-bromophenyl)sulfonyl]-N-tert-butyl-N~2~-methylglycinamide is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties, potentially enhancing its stability and binding affinity compared to similar compounds.
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-methylamino]-N-tert-butylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O3S/c1-13(2,3)15-12(17)9-16(4)20(18,19)11-7-5-10(14)6-8-11/h5-8H,9H2,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAYMSZXJZXGES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN(C)S(=O)(=O)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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